molecular formula C15H15ClFN3O2 B11427793 5-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,3,4-oxadiazole-2-carboxamide

5-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B11427793
M. Wt: 323.75 g/mol
InChI Key: MYNXMWQNKLCPKQ-UHFFFAOYSA-N
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Description

5-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,3,4-oxadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group and a cyclopentyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the 2-chloro-6-fluorobenzyl group: This step involves the alkylation of the oxadiazole ring with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Cyclopentyl group attachment: The final step involves the reaction of the intermediate with cyclopentylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups on the benzyl ring can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The oxadiazole ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced derivatives of the oxadiazole ring.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

5-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,3,4-oxadiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,3,4-oxadiazole-2-carboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The oxadiazole ring may play a crucial role in binding to the target, while the benzyl and cyclopentyl groups may enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorobenzyl)-N-cyclopentyl-1,3,4-oxadiazole-2-carboxamide
  • 5-(2-fluorobenzyl)-N-cyclopentyl-1,3,4-oxadiazole-2-carboxamide
  • 5-(2-chloro-6-methylbenzyl)-N-cyclopentyl-1,3,4-oxadiazole-2-carboxamide

Uniqueness

The presence of both chloro and fluoro substituents on the benzyl ring makes 5-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,3,4-oxadiazole-2-carboxamide unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The combination of these features may provide advantages in specific applications, such as enhanced binding affinity or improved stability.

Properties

Molecular Formula

C15H15ClFN3O2

Molecular Weight

323.75 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentyl-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C15H15ClFN3O2/c16-11-6-3-7-12(17)10(11)8-13-19-20-15(22-13)14(21)18-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,18,21)

InChI Key

MYNXMWQNKLCPKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN=C(O2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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